molecular formula C22H20ClNO3 B15170163 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide CAS No. 648922-90-1

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide

Cat. No.: B15170163
CAS No.: 648922-90-1
M. Wt: 381.8 g/mol
InChI Key: DOBGPUOHFOWYOL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzamide core substituted with a chloro and hydroxy group, along with a phenylethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-(2-phenylethoxy)benzylamine.

    Activation and Coupling: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-(2-phenylethoxy)benzylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-[4-(2-phenylethoxy)benzyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide.

    Substitution: Formation of 5-azido-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxybenzyl moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide is unique due to the presence of the phenylethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications in research.

Properties

CAS No.

648922-90-1

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[4-(2-phenylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-8-11-21(25)20(14-18)22(26)24-15-17-6-9-19(10-7-17)27-13-12-16-4-2-1-3-5-16/h1-11,14,25H,12-13,15H2,(H,24,26)

InChI Key

DOBGPUOHFOWYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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